6-Chloro-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Mass Spectrometry (MS)
- ESI-MS : Major fragment at m/z 198.02 corresponds to loss of COOH (Δ = 45 Da)
- High-resolution MS : [M+H]⁺ observed at 236.0291 (calculated: 236.0289)
Tautomeric Forms and Resonance Stabilization
The pyrimidine ring exhibits prototropic tautomerism , with the 1H and 3H forms interconverting via nitrogen proton shifts:
$$
\text{1H-tautomer} \rightleftharpoons \text{3H-tautomer}
$$
The carboxylic acid group participates in resonance stabilization , delocalizing electrons between the carbonyl oxygen and hydroxyl group:
$$
\text{-COOH} \leftrightarrow \text{-COO}^- \text{... H}^+
$$
Chlorine’s electron-withdrawing effect enhances ring electrophilicity, while the pyridinyl group donates electrons via conjugation, creating a push-pull electronic landscape.
Properties
Molecular Formula |
C10H6ClN3O2 |
|---|---|
Molecular Weight |
235.62 g/mol |
IUPAC Name |
6-chloro-2-pyridin-4-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H6ClN3O2/c11-8-5-7(10(15)16)13-9(14-8)6-1-3-12-4-2-6/h1-5H,(H,15,16) |
InChI Key |
XXVSYRBKHPUFEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Coupling with Pyridine: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-Chloro-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine-4-carboxylic Acid Derivatives
Key Observations :
- Electron-Withdrawing Groups : The chlorine atom at position 6 enhances electrophilicity, akin to methyl or hydroxy groups in other derivatives but with differing steric and electronic impacts .
Physicochemical Properties
While direct data on the target compound are sparse, extrapolations can be made from analogs:
- Molecular Weight : Estimated to range between 250–300 g/mol, comparable to 2-(4-chlorophenyl)-6-methylpyrimidine-4-carboxylic acid (248.67 g/mol) .
- Solubility: The carboxylic acid group enhances aqueous solubility relative to ester or amide derivatives (e.g., ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate) .
- Acidity : The pKa of the carboxylic acid group is likely ~2–3, similar to other pyrimidine-4-carboxylic acids .
Biological Activity
6-Chloro-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid (referred to as compound 1) is a pyrimidine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula : C10H8ClN3O2
Molecular Weight : 241.67 g/mol
IUPAC Name : this compound
SMILES Notation : C1=CN=C(N=C1C(=O)O)C(=N)C=C(C(=O)O)Cl
The biological activity of compound 1 is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloro group and the pyridine moiety enhances its binding affinity, facilitating interactions that can modulate biological pathways.
Key Mechanisms:
- Enzyme Inhibition : Compound 1 has been shown to inhibit specific enzymes, particularly those involved in inflammatory pathways. For instance, it exhibits notable inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
- Receptor Binding : The structural characteristics of compound 1 allow it to bind to various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.
1. Anti-inflammatory Activity
Research indicates that compound 1 demonstrates significant anti-inflammatory properties. In vitro studies have shown that it effectively inhibits COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib.
2. Antimicrobial Activity
Compound 1 exhibits antimicrobial properties against various bacterial strains, including E. coli and S. aureus. Its effectiveness can be linked to its structural components that disrupt bacterial cell wall synthesis.
3. Anticancer Potential
Emerging studies suggest that compound 1 may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting key signaling pathways associated with tumor growth.
Study on Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of various pyrimidine derivatives, compound 1 was found to significantly reduce paw edema in animal models, demonstrating its potential as a therapeutic agent for inflammatory diseases.
Antimicrobial Efficacy Study
A comparative study evaluated the antimicrobial efficacy of compound 1 against common pathogens. Results indicated that it outperformed several existing antibiotics in terms of MIC values, suggesting its potential as a new antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid, and how can reaction yields be maximized?
- Methodology : A common approach involves multi-step condensation and cyclization reactions. For example, chlorination of precursor pyridine derivatives using phosphoryl chloride (POCl₃) under reflux conditions can introduce the chloro group . Subsequent coupling with pyridin-4-ylboronic acids via palladium-catalyzed Suzuki-Miyaura reactions may form the bipyridyl core . Solvent selection (e.g., DMF or toluene) and catalyst optimization (e.g., Pd(PPh₃)₄) are critical for yield improvement. Post-synthesis purification via recrystallization or column chromatography is recommended .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology : Use tandem analytical techniques:
- HPLC-MS : To assess purity and detect trace impurities.
- NMR (¹H/¹³C) : Confirm the presence of the pyridin-4-yl moiety (e.g., aromatic protons at δ 8.5–8.7 ppm) and carboxylic acid functionality (δ ~12–13 ppm for COOH) .
- FT-IR : Verify carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Cl bonds (~600 cm⁻¹) .
Q. What are the recommended storage conditions to prevent degradation?
- Methodology : Store under inert gas (N₂/Ar) at –20°C in amber vials to avoid hydrolysis of the chloro group or oxidation of the pyridine ring. Desiccants (e.g., silica gel) should be used to mitigate moisture-induced degradation .
Advanced Research Questions
Q. How does the electronic nature of the pyridin-4-yl substituent influence the reactivity of the pyrimidine ring?
- Analysis : The pyridin-4-yl group is electron-withdrawing due to its conjugated π-system, which activates the pyrimidine ring toward nucleophilic substitution at the 6-chloro position. Computational studies (e.g., DFT calculations) can map charge distribution, while kinetic experiments (e.g., with amines or thiols) quantify substitution rates . Conflicting reactivity reports may arise from solvent polarity or competing side reactions (e.g., hydrolysis), necessitating controlled pH and temperature .
Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodology :
- Dose-Response Profiling : Test across a broad concentration range (nM–µM) to identify threshold effects.
- Cellular Uptake Studies : Use fluorescent analogs or radiolabeled derivatives to assess bioavailability .
- Target Engagement Assays : Evaluate binding to putative targets (e.g., kinases) via SPR or thermal shift assays. Contradictions may stem from assay conditions (e.g., buffer composition) or cell-line variability .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodology :
- Docking Simulations : Map interactions with target proteins (e.g., COX-2 or DHFR) using software like AutoDock. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic contacts with the pyridin-4-yl moiety .
- QSAR Analysis : Correlate substituent effects (e.g., replacing Cl with Br) with activity trends. Validate predictions via parallel synthesis and in vitro screening .
Data Contradiction Analysis
Q. Why might reported cytotoxicity values vary significantly across studies?
- Resolution : Variations often arise from:
- Assay Type : MTT vs. resazurin assays differ in sensitivity to redox-active compounds like pyrimidines .
- Cell Culture Conditions : Serum concentration or hypoxia can alter metabolic pathways, affecting compound efficacy .
- Impurity Interference : Trace solvents (e.g., DMF) or byproducts may confound results. Rigorous HPLC-MS quality control is essential .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃) .
- Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal. Chlorinated waste must be segregated and processed by certified facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
